

Synthesis of Cetaben for Laboratory Use: Application Notes and Protocols

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Compound of Interest

Compound Name: Cetaben

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Abstract

This document provides detailed application notes and protocols for the laboratory synthesis of **Cetaben**, also known as sodium p-(hexadecylamino)benzoate. The synthesis is a two-step process commencing with the N-alkylation of p-aminobenzoic acid (PABA) with 1-bromohexadecane to yield p-(hexadecylamino)benzoic acid. This intermediate is subsequently neutralized with sodium hydroxide to produce the final product, **Cetaben**. This protocol includes detailed methodologies, reagent specifications, and data presentation to guide researchers in the successful synthesis and characterization of this compound for laboratory and developmental use.

Introduction

Cetaben is a long-chain N-alkylated derivative of p-aminobenzoic acid. While its specific biological signaling pathways are not extensively detailed in publicly available literature, it has been investigated for its anti-atherosclerotic properties[1][2]. The synthesis of **Cetaben** is a straightforward process suitable for a standard organic chemistry laboratory. The protocols provided herein are based on established methods for the N-alkylation of aminobenzoic acids and subsequent salt formation[3][4].

Data Presentation

Table 1: Reagent Specifications

Reagent	Chemical Formula	Molecular Weight (g/mol)	CAS Number	Purity
p-Aminobenzoic Acid (PABA)	C ₇ H ₇ NO ₂	137.14	150-13-0	≥99%
1-Bromohexadecane	C ₁₆ H ₃₃ Br	305.34	112-82-3	≥98%
Potassium Carbonate	K ₂ CO ₃	138.21	584-08-7	≥99%
Dimethylformamide (DMF)	C ₃ H ₇ NO	73.09	68-12-2	Anhydrous, ≥99.8%
Sodium Hydroxide	NaOH	40.00	1310-73-2	≥97%, pellets
Ethanol	C ₂ H ₅ OH	46.07	64-17-5	95% or absolute
Diethyl Ether	(C ₂ H ₅) ₂ O	74.12	60-29-7	Anhydrous
Hydrochloric Acid	HCl	36.46	7647-01-0	1 M aqueous solution

Table 2: Expected Yields and Physical Properties

Compound	Molecular Formula	Molecular Weight (g/mol)	Physical State	Melting Point (°C)	Expected Yield (%)
p-(Hexadecylamino)benzoic Acid	$C_{23}H_{39}NO_2$	361.57	White to off-white solid	Not reported	~80-90%
Cetaben (Sodium p-(hexadecylamino)benzoate)	$C_{23}H_{38}NNaO$ ²	383.55	White solid	Not reported	>95% (from acid)

Experimental Protocols

Part 1: Synthesis of p-(Hexadecylamino)benzoic Acid

This procedure describes the N-alkylation of p-aminobenzoic acid with 1-bromohexadecane.

Materials:

- p-Aminobenzoic acid (PABA)
- 1-Bromohexadecane
- Potassium carbonate (anhydrous)
- Dimethylformamide (DMF, anhydrous)
- 1 M Hydrochloric acid (HCl)
- Distilled water
- Round-bottom flask (250 mL)
- Reflux condenser

- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel (500 mL)
- Büchner funnel and filter paper
- Beakers and Erlenmeyer flasks

Procedure:

- To a 250 mL round-bottom flask, add p-aminobenzoic acid (1.37 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).
- Add 100 mL of anhydrous dimethylformamide (DMF) to the flask.
- Stir the mixture at room temperature for 15 minutes to ensure good dispersion.
- Add 1-bromohexadecane (3.05 g, 10 mmol) to the reaction mixture.
- Attach a reflux condenser and heat the mixture to 80-90 °C with continuous stirring.
- Maintain the reaction at this temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Pour the reaction mixture into 300 mL of cold distilled water.
- Acidify the aqueous mixture to a pH of approximately 3-4 by the slow addition of 1 M HCl. This will precipitate the p-(hexadecylamino)benzoic acid.
- Stir the mixture for 30 minutes to ensure complete precipitation.
- Collect the white solid precipitate by vacuum filtration using a Büchner funnel.
- Wash the solid with copious amounts of distilled water to remove any remaining DMF and salts.

- Dry the product in a vacuum oven at 50-60 °C to a constant weight.
- The crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture to improve purity.

Part 2: Synthesis of Cetaben (Sodium p-(hexadecylamino)benzoate)

This procedure describes the conversion of p-(hexadecylamino)benzoic acid to its sodium salt, **Cetaben**.

Materials:

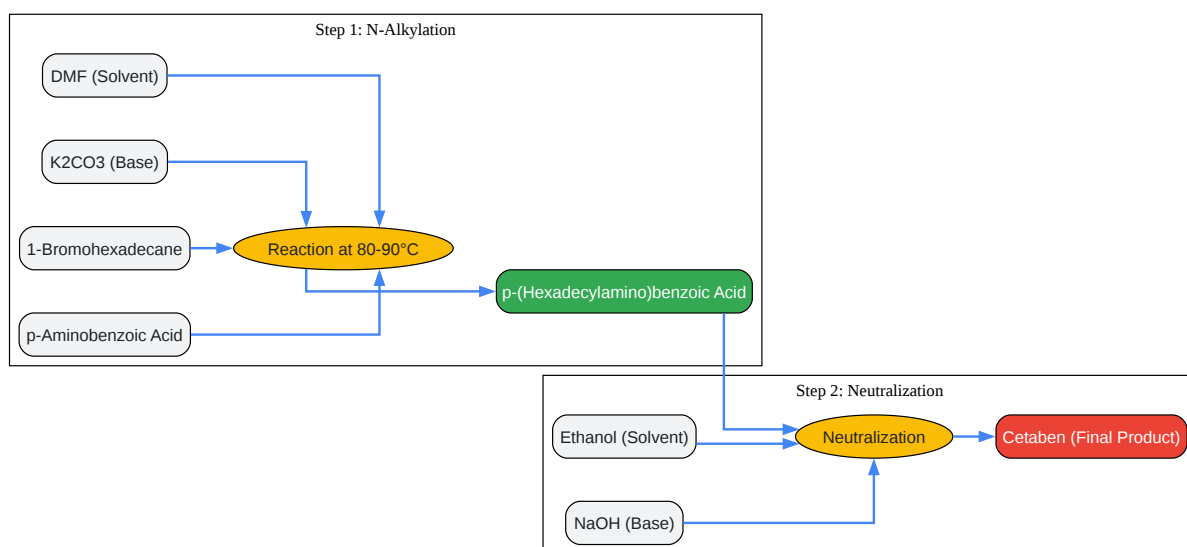
- p-(Hexadecylamino)benzoic acid
- Sodium hydroxide (NaOH)
- Ethanol
- Diethyl ether (anhydrous)
- Beaker (250 mL)
- Magnetic stirrer and stir bar
- Rotary evaporator

Procedure:

- Dissolve the dried p-(hexadecylamino)benzoic acid (3.62 g, 10 mmol) in 100 mL of ethanol in a 250 mL beaker with stirring. Gentle warming may be required to achieve complete dissolution.
- In a separate container, prepare a solution of sodium hydroxide (0.40 g, 10 mmol) in 20 mL of ethanol.
- Slowly add the ethanolic sodium hydroxide solution to the p-(hexadecylamino)benzoic acid solution with continuous stirring.

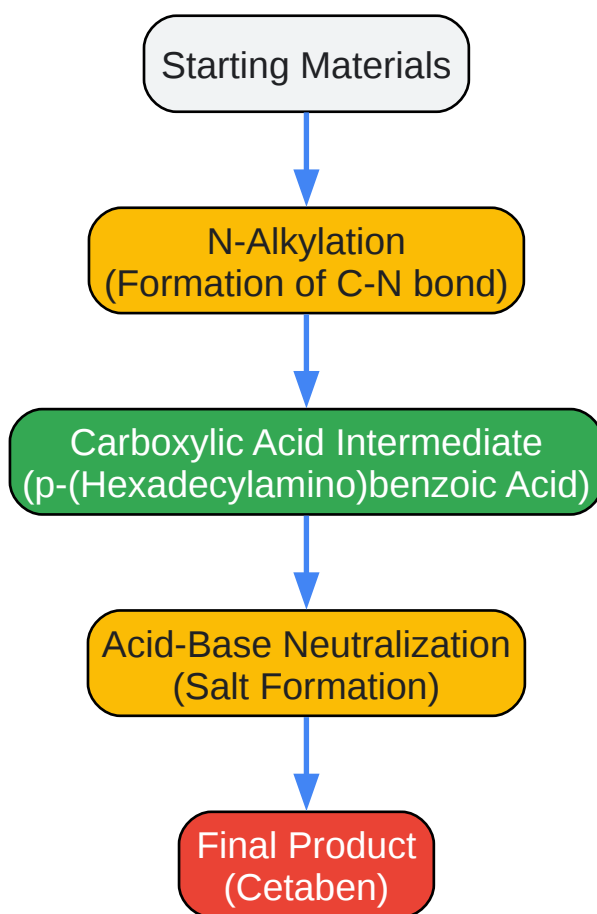
- Stir the resulting mixture at room temperature for 1 hour.
- Remove the ethanol using a rotary evaporator to obtain a solid residue.
- To isolate the product, the solid can be triturated with anhydrous diethyl ether, followed by filtration to collect the white solid.
- Dry the final product, **Cetaben**, under vacuum to remove any residual solvent.

Mandatory Visualizations



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Caption: Workflow for the two-step synthesis of **Cetaben**.



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Caption: Logical progression of the **Cetaben** synthesis.

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